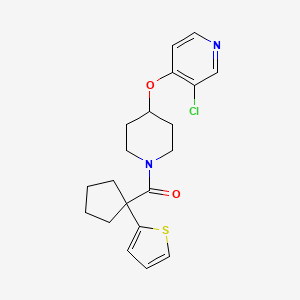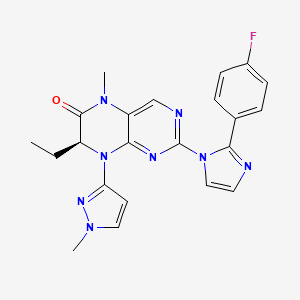
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C27H29NO5 and its molecular weight is 447.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, also known as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one, is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission of signals in the brain, particularly in learning and memory .
Mode of Action
This compound acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of recombinant NR2C or NR2D containing receptors by two-fold, with no effect on NR2A or NR2B subtypes .
Biochemical Pathways
It is known that the compound’s action on nmda receptors can influence various downstream effects, including synaptic plasticity and neuronal excitability .
Pharmacokinetics
It is soluble in dmso at a concentration of at least 10 mg/ml when warmed to 60 °c This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of NMDA receptors. By increasing the frequency of channel opening in certain NMDA receptor subtypes, the compound can enhance the transmission of signals in the brain, potentially influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s stability may be affected by temperature, as it is soluble in DMSO at higher temperatures .
Propiedades
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-30-21-9-11-22(12-10-21)33-18-24-23-17-26(32-3)25(31-2)16-20(23)13-14-28(24)27(29)15-19-7-5-4-6-8-19/h4-12,16-17,24H,13-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPCCSXFAXINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2541824.png)


![N-benzyl-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2541829.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)



![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)
